

EPZ033294: A Potent and Selective SMYD2 Inhibitor

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Compound of Interest

Compound Name: EPZ033294

Cat. No.: B15587987

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This technical guide provides a comprehensive overview of **EPZ033294**, a potent and selective inhibitor of the lysine methyltransferase SMYD2. It is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of cellular processes and the therapeutic potential of SMYD2 inhibition. This document details the physicochemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols for studying **EPZ033294**.

Quantitative Data Summary

The following table summarizes key quantitative data for **EPZ033294**.

Parameter	Value	Reference
CAS Number	1887195-17-6	[1][2][3]
Molecular Weight	411.89 g/mol (C ₂₀ H ₂₂ ClN ₇ O) or 410.91 g/mol (C ₂₁ H ₂₃ ClN ₆ O)	[1][2][3]
Biochemical IC ₅₀	3.9 nM against SMYD2	[1][2]
Cellular IC ₅₀	2.9 nM for inhibition of BTF3 methylation	[2]

Mechanism of Action

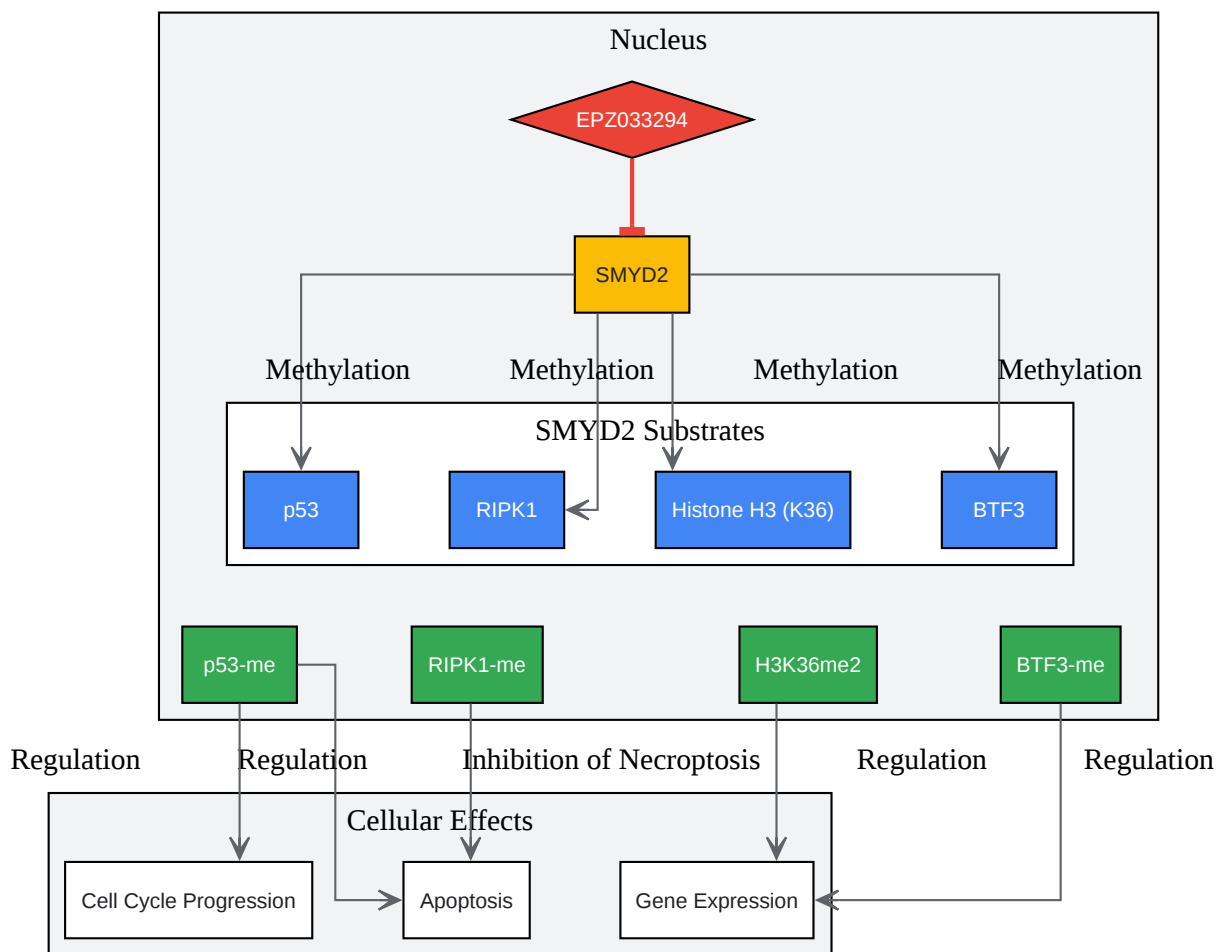
EPZ033294 is a highly potent and selective small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase.[1][2] SMYD2 catalyzes the methylation of both histone and non-histone proteins, playing a role in the regulation of gene expression and various cellular processes. Dysregulation of SMYD2 has been implicated in several cancers.

EPZ033294 exhibits noncompetitive inhibition with respect to the peptide substrate.[1] It binds to SMYD2 in a distinct manner, traversing the peptide-binding site and inducing a pocket that accommodates the hydrophobic tail of the inhibitor.

Signaling Pathways

SMYD2 is involved in multiple signaling pathways that are critical in cancer progression.

EPZ033294, by inhibiting SMYD2, can modulate these pathways.



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EPZ033294 inhibits SMYD2-mediated methylation of key cellular proteins.

Experimental Protocols

Detailed methodologies for key experiments involving **EPZ033294** are provided below.

Biochemical SMYD2 Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of SMYD2 by measuring the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a peptide substrate.

Materials:

- Recombinant human SMYD2 enzyme
- Histone H3 (1-29) peptide substrate
- ^3H -SAM (tritiated S-adenosyl-L-methionine)
- Assay Buffer: 20 mM BICINE, pH 7.5, 1 mM TCEP, 0.005% bovine skin gelatin, 0.002% Tween-20
- **EPZ033294**
- Quench solution: 100 μM unlabeled SAM
- Scintillation fluid

Procedure:

- Prepare a serial dilution of **EPZ033294** in the assay buffer.
- In a 96-well plate, add the SMYD2 enzyme and the **EPZ033294** dilution.
- Incubate for 30 minutes at room temperature.
- Initiate the reaction by adding a mixture of the H3 peptide substrate and ^3H -SAM.
- Allow the reaction to proceed for a time determined to be in the linear range of product formation.
- Stop the reaction by adding the quench solution.
- Transfer the reaction mixture to a filter plate to capture the methylated peptide.
- Wash the filter plate to remove unincorporated ^3H -SAM.

- Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
- Calculate the percent inhibition for each concentration of **EPZ033294** and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular BTF3 Methylation Assay

This assay measures the ability of **EPZ033294** to inhibit the methylation of the SMYD2 substrate, Basic Transcription Factor 3 (BTF3), in a cellular context.

Materials:

- Human cell line expressing SMYD2 (e.g., 293T)
- **EPZ033294**
- Cell lysis buffer
- Primary antibody against methylated BTF3 (BTF3me1)
- Primary antibody against total BTF3 (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blotting equipment

Procedure:

- Culture the cells to an appropriate confluency.
- Treat the cells with increasing concentrations of **EPZ033294** for a specified period (e.g., 24-48 hours).
- Lyse the cells and quantify the protein concentration of the lysates.
- Perform Western blotting on the cell lysates to detect the levels of BTF3me1 and total BTF3.

- Quantify the band intensities and normalize the BTF3me1 signal to the total BTF3 signal.
- Determine the cellular IC₅₀ value by plotting the normalized BTF3me1 levels against the concentration of **EPZ033294**.

Western Blotting Protocol for BTF3me1 Detection

1. Sample Preparation:

- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA or Bradford assay.
- Denature protein samples by boiling in Laemmli sample buffer.

2. Gel Electrophoresis:

- Load equal amounts of protein per lane onto an SDS-PAGE gel.
- Run the gel until adequate separation of proteins is achieved.

3. Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against BTF3me1 (diluted in blocking buffer) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

5. Detection:

- Apply the chemiluminescent substrate to the membrane.
- Capture the signal using an imaging system.

6. Stripping and Re-probing (for loading control):

- If necessary, strip the membrane of the first set of antibodies.
- Repeat the immunoblotting steps with the primary antibody against total BTF3.

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References

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